molecular formula C19H31Cl2N3O2 B2357676 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride CAS No. 1396800-60-4

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride

Cat. No. B2357676
CAS RN: 1396800-60-4
M. Wt: 404.38
InChI Key: IECNKUYJLMZXDI-UHFFFAOYSA-N
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Description

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C19H31Cl2N3O2 and its molecular weight is 404.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Compounds from Marine Actinobacteria

Marine actinobacteria, such as Streptomyces sp., produce bioactive metabolites with potential pharmaceutical applications. Research has isolated compounds with structural similarities, demonstrating cytotoxic activities which could be crucial for developing new anticancer and antimicrobial agents (Sobolevskaya et al., 2007).

Structural Insights and Drug Design

Studies on piperazine derivatives, including those with structural modifications similar to the compound , have highlighted their significance in drug design. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are valuable in developing new therapeutic agents (Rezler et al., 2014).

Molecular Design and Therapeutic Applications

The structural modification and analysis of piperazine derivatives have led to the discovery of compounds with enhanced solubility and potential therapeutic applications. For instance, certain piperazine-containing compounds have been identified as potent inhibitors for specific enzymes, opening pathways for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2.2ClH/c1-15-2-4-16(5-3-15)12-20-19(24)14-22-10-8-21(9-11-22)13-18(23)17-6-7-17;;/h2-5,17-18,23H,6-14H2,1H3,(H,20,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECNKUYJLMZXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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